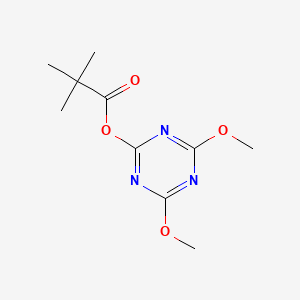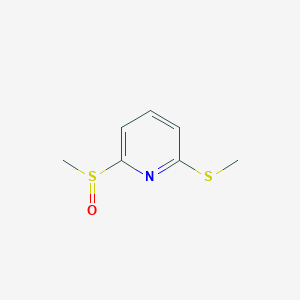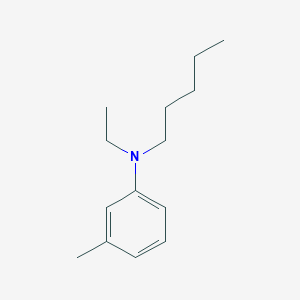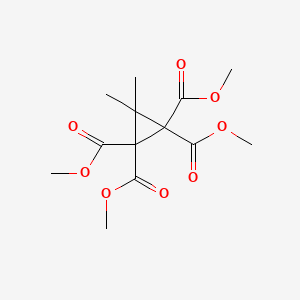
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is a chemical compound known for its unique structure and properties It is a cyclopropane derivative with four ester groups attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following reaction:
3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid+4CH3OH→Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate+4H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid.
Reduction: Formation of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The cyclopropane ring provides a unique structural framework that can influence the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetramethylcyclopropane: Lacks the ester groups, making it less reactive in esterification and substitution reactions.
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol: The reduced form of the compound with hydroxyl groups instead of ester groups.
3,3-Dimethylcyclopropane-1,1,2,2-tetracarboxylic acid: The precursor acid form of the compound.
Uniqueness
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is unique due to its combination of a cyclopropane ring with four ester groups
属性
CAS 编号 |
92157-77-2 |
|---|---|
分子式 |
C13H18O8 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C13H18O8/c1-11(2)12(7(14)18-3,8(15)19-4)13(11,9(16)20-5)10(17)21-6/h1-6H3 |
InChI 键 |
WVBZYEQMHDNUPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


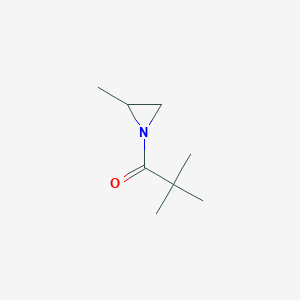
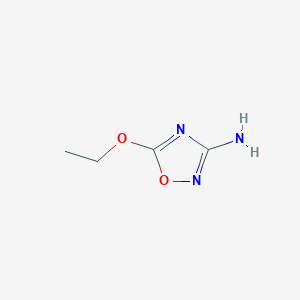

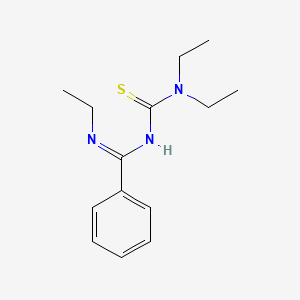
![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)


![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
